![molecular formula C12H19NO3 B1605962 Escaline CAS No. 39201-82-6](/img/structure/B1605962.png)
Escaline
Overview
Description
Escaline is a psychedelic drug and entheogen of the phenethylamine class of compounds . It is the phenethylamine analog of 3C-E and the 4-ethoxy analog of mescaline . Its agonist activity at the serotonin 5-HT2A receptor is 5-8 times greater than mescaline .
Synthesis Analysis
Escaline was first synthesized and reported in the scientific literature by Benington, et al., in 1954 . It was later re-examined in the laboratory of David E. Nichols, who prepared a series of mescaline analogues that included escaline, proscaline, and isoproscaline . The structural elucidation of mescaline as 3,4,5-trimethoxyphenethylamine laid the ground for the synthesis of escaline .
Molecular Structure Analysis
The molecular formula of Escaline is C12H19NO3 . The InChI code is InChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H and the SMILES structure is COC1=C(OCC)C(OC)=CC(CCN)=C1.Cl .
Physical And Chemical Properties Analysis
Escaline is a crystalline solid . It has a solubility of 0.5 mg/ml in DMF, 3 mg/ml in DMSO, 10 mg/ml in Ethanol, and 3 mg/ml in PBS (pH 7.2) . The molecular weight is 261.7 .
Scientific Research Applications
Psychotherapy and Mental Health
Escaline, like other psychedelics, has been explored for its potential in psychotherapy, particularly in treating conditions such as depression, PTSD, and substance abuse. Its ability to induce altered states of consciousness could help patients gain new perspectives on their mental health challenges .
Neuroscience Research
Researchers are interested in how Escaline interacts with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction is key to understanding the drug’s hallucinogenic effects and could provide insights into the workings of the human brain and consciousness .
Pharmacology
As a phenethylamine, Escaline’s structural similarity to other compounds like MDMA and amphetamines makes it a valuable subject for pharmacological studies. It can help scientists understand the nuances of receptor binding and the resultant physiological effects .
Cultural and Anthropological Studies
Escaline has a rich history of use in indigenous rituals and ceremonies. Studying its role in these contexts can provide valuable insights into the cultural significance of psychoactive substances and their impact on human societies .
Toxicology
Understanding the toxicological profile of Escaline is crucial for assessing its safety for human use. Research in this area focuses on its metabolism, potential toxicity, and long-term health effects .
Therapeutic Drug Development
The unique psychoactive properties of Escaline make it a candidate for developing new therapeutic drugs. Its effects on mood and perception could lead to novel treatments for various psychiatric disorders .
Comparative Studies with Other Psychedelics
Escaline provides a comparative model to study against other psychedelics like LSD and psilocybin. Differences in the subjective experience and physiological responses can help refine our understanding of psychedelic-assisted therapies .
Ethnobotanical Research
The natural sources of Escaline, such as the peyote cactus, are of interest to ethnobotanists. Research in this field can uncover new plant-derived compounds with potential medicinal value .
Safety And Hazards
properties
IUPAC Name |
2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGRSKNWDNCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192455 | |
Record name | Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Escaline | |
CAS RN |
39201-82-6 | |
Record name | 4-Ethoxy-3,5-dimethoxybenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39201-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Escaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESCALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13F1C1N8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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